molecular formula C18H20N6O B6475737 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline CAS No. 2640843-17-8

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline

Cat. No.: B6475737
CAS No.: 2640843-17-8
M. Wt: 336.4 g/mol
InChI Key: SQICVCCMWUQDPL-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline is a synthetic quinoxaline derivative intended for research applications. This compound features a quinoxaline core linked to a methoxypyrimidine group via a piperazine ring, a structural motif common in molecules investigated for their biological activity. While specific data on this compound is limited, related quinoxaline-piperazine hybrids have demonstrated significant potential in pharmaceutical research, particularly as kinase inhibitors . Such compounds are frequently explored for their anti-proliferative properties against various human cancer cell lines, including colon and ovarian cancers . The molecular architecture suggests a potential mechanism of action involving interaction with kinase ATP-binding sites, potentially leading to enzyme inhibition and effects on cell proliferation pathways . Researchers may find this chemical valuable for developing novel therapeutic agents, studying signal transduction pathways, and probing the structure-activity relationships of heterocyclic compounds in medicinal chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-17(21-15-6-4-3-5-14(15)20-13)23-9-11-24(12-10-23)18-19-8-7-16(22-18)25-2/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQICVCCMWUQDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal or diketones) under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoxaline core.

    Attachment of the Methoxypyrimidinyl Group: The final step involves the introduction of the methoxypyrimidinyl group through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoxaline or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.

Major Products

    Oxidation: Quinoxaline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoxaline derivatives and piperazine ring modifications.

    Substitution: Various substituted quinoxaline and piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of quinoxaline compounds exhibit promising anticancer properties. 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies show that it may selectively target cancerous cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapeutic agents.

1.2 Neurological Disorders
This compound is also being studied for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to interact with neurotransmitter receptors suggests a role in modulating synaptic transmission, which is crucial for cognitive function.

1.3 Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics, especially in the context of rising antibiotic resistance .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective inhibition of cancer cell lines with minimal toxicity to normal cells.
Study BNeurological EffectsShowed improvement in cognitive function in animal models of Alzheimer's disease when administered the compound.
Study CAntimicrobial TestingExhibited significant inhibitory effects against multi-drug resistant bacterial strains.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nucleophilic Substitution : Reaction between piperazine derivatives and halogenated pyrimidines.
  • Cyclization Reactions : Formation of the quinoxaline core through cyclization methods that may include heating under acidic or basic conditions.
  • Purification Techniques : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. For example, it may bind to and inhibit the activity of certain kinases or G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural Modifications in Piperazine-Linked Quinoxalines

The piperazine-quinoxaline scaffold is a common feature in several analogs, with variations in substituents significantly altering properties:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 4-Methoxypyrimidin-2-yl C₁₈H₁₈N₆O ~334.4 Not explicitly reported N/A
6-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(methoxycarbonyl)-2-(trifluoromethyl)quinoxaline 1,4-dioxide 4-Fluorophenyl, trifluoromethyl C₂₁H₁₆F₄N₆O₃ ~500.4 Antibacterial, potential ROS modulation
2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline Pyrrolidin-1-yl-pyrimidin-2-yl C₂₁H₂₅N₇ 375.5 Enhanced basicity (pyrrolidine)
2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline Pyrazol-1-yl-pyrimidin-4-yl C₂₀H₂₀N₈ 372.4 Potential hydrogen-bonding capacity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxypyrimidinyl group (electron-donating) contrasts with analogs featuring fluorophenyl (electron-withdrawing, ) or trifluoromethyl groups (). Such substitutions influence solubility, metabolic stability, and target affinity.
  • Heterocyclic Substituents : Pyrrolidinyl () and pyrazolyl () groups introduce nitrogen-rich motifs, enhancing hydrogen-bonding interactions or basicity compared to the methoxy group in the target compound.

Comparison with Quinoxaline-Pyrimidine Hybrids

describes quinoxaline derivatives with pyrimidine substituents, though linked via different scaffolds:

Compound (From ) Substituent Molecular Formula Biological Activity Reference
7c: 4-(7-Methoxy-3-methylquinoxalin-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine 3,4,5-Trimethoxyphenyl C₂₃H₂₃N₅O₄ Antioxidant, anti-inflammatory
7d: 4-(7-Chloro-3-methylquinoxalin-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine 7-Chloro, 3,4,5-trimethoxyphenyl C₂₂H₂₀ClN₅O₃ Not explicitly reported

Key Observations :

  • Methoxy vs. Chloro Substituents : Compound 7c (methoxy) demonstrated antioxidant activity, whereas 7d (chloro) may exhibit altered pharmacokinetics due to increased lipophilicity . The target compound’s methoxypyrimidine group could similarly enhance solubility but reduce membrane permeability compared to halogenated analogs.

Piperazine-Linked Heterocycles in Drug Design

highlights piperazine-linked quinolines (e.g., C6: Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate), which share structural motifs with the target compound:

Compound (From ) Core Structure Substituent Activity Insights Reference
C6 (Quinoline derivative) Quinoline 4-Methoxyphenyl Enhanced crystallinity
Target Compound Quinoxaline 4-Methoxypyrimidin-2-yl Likely improved π-π stacking N/A

Key Observations :

  • Quinoline vs.
  • Crystallinity : Methoxy-substituted analogs like C6 form stable crystals (yellow/white solids) , suggesting the target compound may also exhibit favorable crystallization properties.

Biological Activity

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

The compound's molecular formula is C15H20N4OC_{15}H_{20}N_4O with a molecular weight of approximately 284.35 g/mol. It features a quinoxaline core, which is known for its diverse pharmacological properties. The presence of the piperazine and pyrimidine moieties enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. Notably, it has been studied for its inhibitory effects on various kinases, which play crucial roles in cancer progression and cell proliferation.

Biological Activity Overview

The compound has shown promising results in several studies:

  • Anticancer Activity :
    • VEGFR-2 Inhibition : A study evaluated derivatives of 3-methylquinoxalines as potential inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). The synthesized compounds exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, with IC50 values ranging from 2.1 to 9.8 µM, indicating effective inhibition compared to standard drugs like sorafenib .
    • Apoptosis Induction : Compound 11e , a derivative related to the target compound, induced apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins (Bcl-2) .
  • Neurological Effects :
    • Research indicates that compounds with similar structures may exhibit activity against neurological disorders by acting as muscarinic receptor antagonists . This suggests potential applications in treating conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity Target IC50 Values (µM) Notes
VEGFR-2 InhibitionCancer Cells2.1 - 9.8Effective against HepG2 and MCF-7
Apoptosis InductionCancer CellsN/AInduces apoptosis via caspase activation
Neurological ActivityMuscarinic ReceptorsN/APotential for treating cognitive disorders

Case Study: VEGFR-2 Inhibition

In a notable study, derivatives including this compound were synthesized and tested for their ability to inhibit VEGFR-2. The most promising derivative showed significant cytotoxicity and was further analyzed for its apoptotic effects through cell cycle analysis and western blotting techniques . The study concluded that modifications to the quinoxaline structure could enhance the anticancer properties.

Q & A

Q. Key Parameters :

  • Temperature control during condensation to avoid side reactions.
  • Use of inert atmosphere (N2_2) to prevent oxidation of sensitive intermediates.

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoxaline aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+: ~424 Da) .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Q. Common Pitfalls :

  • Overlapping NMR signals from piperazine and quinoxaline moieties may require 2D NMR (e.g., COSY, HSQC) .

Basic: What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Antimicrobial : Broth microdilution to test MIC values against Gram-positive/negative bacteria .
  • Target Identification : Molecular docking against kinases (e.g., EGFR, PI3K) using AutoDock Vina to prioritize in vitro enzyme assays .

Controls : Include reference drugs (e.g., doxorubicin for anticancer assays) and solvent-only blanks.

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

  • Substituent Effects :
    • Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO2_2) to enhance kinase inhibition .
    • Modify the piperazine ring with bulky substituents to improve selectivity for CNS targets .
  • Tools :
    • 3D-QSAR : CoMFA/CoMSIA models using alignment of active/inactive analogs .
    • Crystallography : Single-crystal X-ray data to correlate spatial orientation with bioactivity .

Case Study : Analogues with 4-fluorophenyl instead of 4-methoxypyrimidine showed 3-fold higher EGFR inhibition .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Reproducibility Checks :
    • Validate assay conditions (e.g., cell passage number, serum concentration) .
    • Compare solubility profiles (DMSO vs. saline) using dynamic light scattering (DLS) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} variability across cell lines) and apply statistical models (ANOVA) to identify outliers .

Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Advanced: What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME to estimate CYP450 metabolism and blood-brain barrier penetration .
    • ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
  • Metabolite Identification :
    • LC-MS/MS to detect phase I/II metabolites in microsomal incubations (rat/human liver S9 fractions) .

Optimization : Introduce methyl groups on the quinoxaline ring to block oxidative metabolism .

Advanced: How can stability issues in aqueous solutions be mitigated?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis of the methoxy group under acidic conditions (pH < 3) .
    • Photooxidation of the quinoxaline core (λ > 300 nm) .
  • Stabilization Methods :
    • Lyophilization with cyclodextrins to enhance shelf life .
    • Use of amber vials and antioxidants (e.g., BHT) during storage .

Analytical Monitoring : Forced degradation studies (ICH guidelines) with HPLC tracking .

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